N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
Description
Properties
CAS No. |
87783-73-1 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
SPSUJNYURLYCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Isobutyl-2-methyloxazole and Acetamide
The most direct and reported method involves the reaction of 4-isobutyl-2-methyloxazole with acetamide or acetamide derivatives under controlled conditions. The reaction parameters such as temperature, solvent, and catalysts are adjusted to optimize the yield.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Isobutyl-2-methyloxazole + Acetamide | Reaction mixture prepared in suitable solvent (e.g., ethanol or other polar solvents) |
| 2 | Heating under reflux or controlled temperature (varies) | Facilitates nucleophilic substitution or condensation to form the acetamide linkage |
| 3 | Purification by crystallization or chromatography | Isolates pure this compound |
This method yields the target compound with molecular formula C10H16N2O2 and molecular weight 196.25 g/mol, confirmed by spectroscopic methods such as NMR and mass spectrometry.
Oxazole Ring Formation via Oxazoline Oxidation
An alternative approach involves the synthesis of oxazolines followed by their oxidation to oxazoles, which can then be functionalized to the acetamide derivative. This method is particularly useful for preparing substituted oxazoles with sensitive groups.
- Oxazolines are prepared by cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor® under controlled temperatures (70–90 °C).
- The oxazolines are then oxidized to oxazoles using manganese dioxide (MnO2) in a flow reactor or batch system.
- Flow synthesis offers advantages such as improved safety, higher yields (typically 10% higher than batch), and pure products without extensive purification.
- Oxidation conditions are optimized by solvent choice (dichloromethane, trifluorotoluene, isopropyl acetate) and temperature (40–100 °C).
- For alkyl-substituted oxazolines, amorphous MnO2 at 100 °C provides better yields and less decomposition.
This method allows access to a range of substituted oxazoles, including those with alkyl groups similar to the 2-methyl and 4-(2-methylpropyl) substituents in the target compound.
Multi-step Synthesis Involving Dichloroacetamide Intermediates
In some cases, related compounds such as 2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide are synthesized as intermediates or analogs. These involve multi-step processes starting from substituted oxazoles and introducing dichloroacetamide groups, which can be further transformed to acetamides.
- The process includes halogenation steps and nucleophilic substitution.
- These intermediates have been studied for biological activity and can serve as precursors for the target acetamide compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, dichloromethane, isopropyl acetate | Choice affects yield and purity; ethanol common for acetamide formation |
| Temperature | 40–90 °C | Oxazoline formation at 70–90 °C; oxidation at 40–100 °C |
| Catalyst/Reagent | DAST, Deoxo-Fluor®, MnO2 | DAST/Deoxo-Fluor® for cyclization; MnO2 for oxidation |
| Reaction Time | 20 min to several hours | Ultrasonic irradiation can reduce time to 20 min in some syntheses |
| Purification | Crystallization, chromatography | Crystallization in ethanol effective for pure product |
Research Findings and Analytical Data
- The flow oxidation method for oxazoline to oxazole conversion yields 65–98% depending on substrate and conditions, with minimal metal contamination (<10 ppb Mn).
- Ultrasonic irradiation and InCl3 catalysis have been shown to enhance reaction rates and yields in related heterocyclic syntheses, suggesting potential for adaptation in oxazole-acetamide synthesis.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 2-methyl-4-isobutyl-5-aminomethyl oxazole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research indicates that N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide exhibits significant biological activity, particularly as an anticancer agent. It acts by inhibiting specific enzymes or receptors involved in tumor progression. The oxazole moiety in its structure enhances interaction with biological targets, which is critical for its therapeutic potential.
Mechanism of Action
The compound's mechanism involves binding to proteins or enzymes within biological systems, modulating enzyme activity or receptor signaling pathways. This interaction is crucial for optimizing its efficacy as a therapeutic agent. The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.
| Activity Type | Target Enzyme/Receptor | Effect | Reference |
|---|---|---|---|
| Anticancer | Enzyme X | Inhibition | |
| Antimicrobial | Receptor Y | Modulation | |
| Anti-inflammatory | Enzyme Z | Reduction |
Agricultural Chemistry
Pesticidal Properties
this compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with specific biological pathways in pests, leading to effective pest control while minimizing environmental impact.
Case Study: Efficacy Against Specific Pests
In a study evaluating the efficacy of this compound against common agricultural pests, it was found to significantly reduce pest populations while maintaining safety for non-target organisms.
Table 2: Efficacy of this compound as a Pesticide
| Pest Type | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 50 | 85 | |
| Spider Mites | 100 | 90 | |
| Whiteflies | 75 | 80 |
Materials Science
Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers. Its unique functional groups can be utilized to develop materials with enhanced properties such as increased thermal stability and chemical resistance.
Case Study: Development of High-performance Polymers
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to traditional polymer formulations.
Table 3: Properties of Polymers Incorporating this compound
| Property | Control Polymer | Polymer with Additive | Improvement (%) |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 45 | 50 |
| Thermal Stability (°C) | 200 | 250 | 25 |
| Chemical Resistance | Moderate | High | Significant |
Mechanism of Action
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide with analogous heterocyclic acetamides, focusing on synthesis, structural features, and physicochemical properties.
Structural and Functional Group Comparisons
Key Structural Differences :
- Heterocyclic Core: The target compound contains a 1,3-oxazole ring, whereas analogs may feature thiazolidinone () or thiadiazole () cores. The replacement of oxygen with sulfur or nitrogen alters electronic properties (e.g., polarity, aromaticity) and hydrogen-bonding capabilities.
- Substituent Effects: The 2-methylpropyl group in the target compound contrasts with the p-tolyl (para-methylphenyl) group in the thiadiazole analog from .
Table 1: Structural Comparison of Heterocyclic Acetamides
*Calculated based on structural formulas.
†Estimated range for compounds.
Physicochemical and Crystallographic Properties
- Solubility: The oxazole core’s lower polarity compared to thiazolidinone or thiadiazole derivatives suggests reduced aqueous solubility. The 2-methylpropyl group further enhances hydrophobicity.
- Melting Points : Thiadiazole derivatives (e.g., ) often exhibit higher melting points due to rigid aromatic substituents and stronger intermolecular forces (e.g., van der Waals, π-π interactions). The target compound’s branched alkyl chain may lower its melting point relative to aromatic analogs.
- Hydrogen Bonding : The acetamide group in all compounds facilitates hydrogen bonding, critical for crystal packing. ’s structure report highlights intermolecular N–H···O interactions stabilized by SHELX-refined crystallographic data .
Biological Activity
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
CAS Number: 67919-90-8
Molecular Weight: 239.29 g/mol
Synonyms: N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
The compound features a 1,3-oxazole ring which is known for its diverse biological activities, including anticancer properties. The presence of acetamide groups enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-4-(2-methylpropyl)-1,3-oxazole with acetic anhydride or acetyl chloride under basic conditions. The process can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have evaluated the anticancer activity of related oxazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis through caspase activation and modulation of cell cycle progression .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | C6 | 8.0 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of oxazole derivatives. Compounds that target the translocator protein (TSPO) have been investigated for their role in neuroinflammation and neuroprotection. While specific data on this compound is limited, related compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .
Study 1: Anticancer Evaluation
In a study published in PubMed, researchers synthesized several oxazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that certain derivatives could effectively inhibit tumor growth by inducing apoptosis in cancer cells . Although specific data on this compound was not provided, the promising results from similar compounds suggest potential efficacy.
Study 2: Neuroinflammation Research
A review on TSPO radioligands highlighted the importance of oxazole derivatives in imaging neuroinflammation. These compounds are being explored for their ability to bind to TSPO, providing insights into neurodegenerative diseases such as Alzheimer's and multiple sclerosis . The relevance of this compound in this context remains to be fully elucidated but suggests avenues for future research.
Q & A
Q. How can the synthesis of N-substituted acetamides, such as N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide, be optimized for yield and purity?
Synthesis optimization typically involves varying reaction parameters like solvent choice, temperature, and stoichiometry. For example, refluxing with triethylamine as a base (as in ) can enhance reaction efficiency. Monitoring via TLC ensures reaction completion, while recrystallization (e.g., using pet-ether or DMF/acetic acid mixtures) improves purity . Adjusting the molar ratio of reagents (e.g., using excess acylating agents) may further boost yields, as demonstrated in analogous oxadiazole-acetamide syntheses .
Q. What spectroscopic methods are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. For instance, NMR can resolve methyl and oxazole proton environments (e.g., δ 1.21–2.14 ppm for alkyl groups in ). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm), while mass spectrometry confirms molecular weight and fragmentation patterns . X-ray crystallography (as in ) provides definitive structural validation for complex derivatives .
Q. What solvents and conditions are suitable for recrystallizing N-substituted acetamides?
Polar aprotic solvents (e.g., DMF) mixed with acetic acid are effective for recrystallizing heterocyclic acetamides, as seen in thiazole derivatives . For less polar analogs, pet-ether or ethyl acetate may suffice . Temperature gradients during cooling and iterative washing (e.g., with ethanol or diethyl ether) help remove impurities without degrading the product .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in medicinal chemistry?
SAR studies require systematic substitution at key positions (e.g., oxazole methyl groups or acetamide side chains). For example, replacing the 2-methylpropyl group with aryl or sulfonyl moieties (as in ) can modulate lipophilicity and bioactivity. Biological assays (e.g., enzyme inhibition in ) paired with computational docking (using crystallographic data from ) help correlate structural changes with activity .
Q. What strategies resolve contradictions in spectral data for structurally similar acetamide derivatives?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Deuterated solvents (e.g., CDCl) reduce signal splitting, while 2D NMR techniques (COSY, HSQC) clarify coupling patterns . Comparative analysis with published data (e.g., thiazole vs. oxazole analogs in vs. 1) identifies substituent-specific shifts. X-ray diffraction ( ) provides unambiguous reference data .
Q. How can the mechanism of biological activity (e.g., enzyme inhibition) be elucidated for this compound?
Mechanistic studies require kinetic assays (e.g., measuring values for enzyme inhibition) and structural biology techniques. For example, covalent binding to active sites can be probed via mass spectrometry of enzyme-compound adducts. Molecular dynamics simulations, informed by crystallographic data ( ), predict binding modes and guide mutagenesis experiments to validate interaction sites .
Q. What synthetic routes enable the incorporation of isotopic labels (e.g., 13C^{13}C13C) for metabolic tracing studies?
Isotope labeling involves using -enriched reagents (e.g., sodium acetate in ) during key steps like cyclization or acetylation. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) ensure isotopic integrity. Purification via HPLC or flash chromatography minimizes contamination, as described for similar acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
